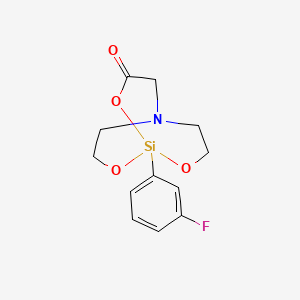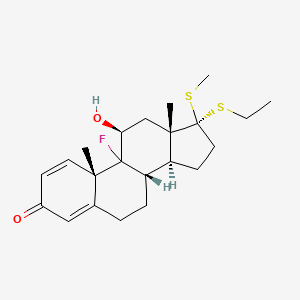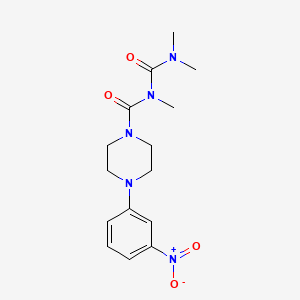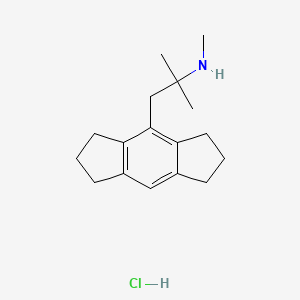
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Cyclization Reactions: Formation of the indacene core through cyclization of appropriate precursors.
Amine Introduction: Introduction of the ethanamine group via nucleophilic substitution reactions.
Methylation: Methylation of the amine group to achieve the trimethyl substitution.
Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indacene oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,5,6,7-Hexahydro-s-indacene
- N,N-Dimethyl-1,2,3,5,6,7-hexahydro-s-indacene-4-ethanamine
Uniqueness
s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride stands out due to its specific structural modifications, which confer unique chemical and biological properties. These modifications enhance its stability, solubility, and potential for targeted interactions in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential for future developments
Properties
CAS No. |
82875-69-2 |
|---|---|
Molecular Formula |
C17H26ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,2-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-17(2,18-3)11-16-14-8-4-6-12(14)10-13-7-5-9-15(13)16;/h10,18H,4-9,11H2,1-3H3;1H |
InChI Key |
VTDUQVXKFFVODR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C2CCCC2=CC3=C1CCC3)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


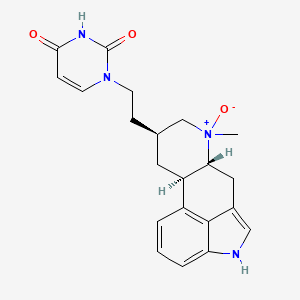
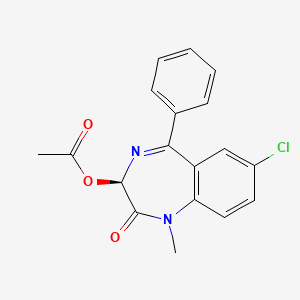

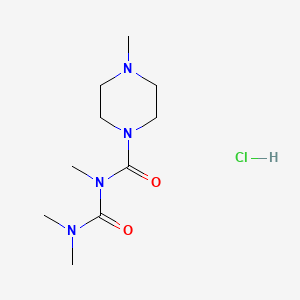
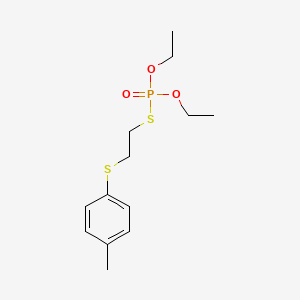
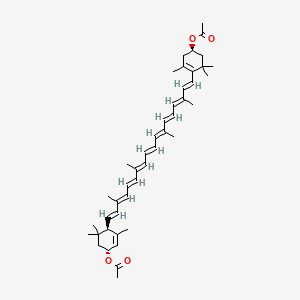

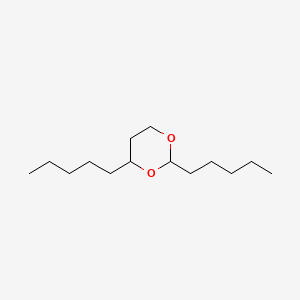
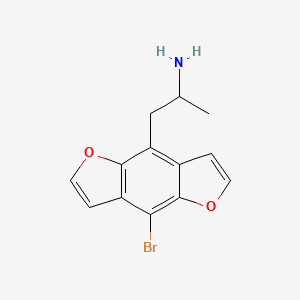
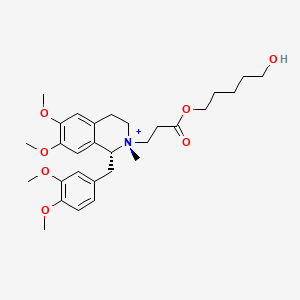
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
